molecular formula C19H21N3O3 B11033729 3,4-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

3,4-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11033729
M. Wt: 339.4 g/mol
InChI Key: CTFZHRRAKNKDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound that features a benzamide core structure with additional methoxy and benzodiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Benzodiazole Group: The benzodiazole moiety can be introduced via a coupling reaction using a suitable benzodiazole derivative and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include:

    Bulk Synthesis of Intermediates: Producing large quantities of the benzamide and benzodiazole intermediates.

    Automated Coupling Reactions: Using automated systems to perform the coupling reactions under optimal conditions.

    Purification and Quality Control: Employing techniques such as chromatography and spectroscopy to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Pharmacology: Studying its interactions with biological targets to understand its mechanism of action.

    Material Science: Exploring its properties for use in advanced materials such as organic semiconductors.

    Biology: Investigating its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole group is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the benzodiazole group, making it less complex and potentially less active.

    N-(2-Benzimidazolyl)ethylbenzamide: Similar structure but with a benzimidazole group instead of benzodiazole.

    4-Methoxy-N-(2-(1H-benzimidazol-2-yl)ethyl)benzamide: Another similar compound with a different substitution pattern.

Uniqueness

3,4-DIMETHOXY-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to the presence of both methoxy and benzodiazole groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H21N3O3/c1-22-15-7-5-4-6-14(15)21-18(22)10-11-20-19(23)13-8-9-16(24-2)17(12-13)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,23)

InChI Key

CTFZHRRAKNKDIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.